molecular formula C6H7FN2O2 B13076876 2-fluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

2-fluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B13076876
M. Wt: 158.13 g/mol
InChI Key: JCQWSJYETRAZKY-UHFFFAOYSA-N
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Description

2-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is an organic compound with the molecular formula C6H7FN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the reaction of 1-methyl-1H-pyrazole with a fluorinated acetic acid derivative. One common method is the nucleophilic substitution reaction where 1-methyl-1H-pyrazole reacts with a fluorinated acetic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C6H7FN2O2

Molecular Weight

158.13 g/mol

IUPAC Name

2-fluoro-2-(2-methylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C6H7FN2O2/c1-9-4(2-3-8-9)5(7)6(10)11/h2-3,5H,1H3,(H,10,11)

InChI Key

JCQWSJYETRAZKY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(C(=O)O)F

Origin of Product

United States

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